D-Phenylglycyl Cefaclor-d5

LC-MS/MS Stable Isotope Labeling Internal Standard

Quantifying cefaclor impurities in biological matrices presents a significant analytical challenge due to matrix effects and co-elution of unlabeled internal standards. D-Phenylglycyl Cefaclor-d5, a penta-deuterated analog of Cefaclor Impurity H, directly resolves this issue. • Ensures co-elution with the target analyte while providing a +5 Da mass shift for unequivocal MS differentiation. • Enables accurate quantification across a validated 20-10,000 ng/mL calibration range for pharmacokinetic and bioequivalence studies. • Supports impurity profiling below ICH Q3A thresholds in pharmaceutical QC and environmental monitoring applications.

Molecular Formula C23H21ClN4O5S
Molecular Weight 506.0 g/mol
Cat. No. B15145517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenylglycyl Cefaclor-d5
Molecular FormulaC23H21ClN4O5S
Molecular Weight506.0 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)C(=O)O)Cl
InChIInChI=1S/C23H21ClN4O5S/c24-14-11-34-22-17(21(31)28(22)18(14)23(32)33)27-20(30)16(13-9-5-2-6-10-13)26-19(29)15(25)12-7-3-1-4-8-12/h1-10,15-17,22H,11,25H2,(H,26,29)(H,27,30)(H,32,33)/t15-,16-,17-,22-/m1/s1/i1D,3D,4D,7D,8D
InChIKeyXLWILXSSHAKXHH-GZEOSQKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Phenylglycyl Cefaclor-d5 Internal Standard


D-Phenylglycyl Cefaclor-d5 is a stable isotope-labeled analog of D-Phenylglycyl Cefaclor (Cefaclor Impurity H), a known impurity of the second-generation cephalosporin antibiotic cefaclor [1]. The compound features five deuterium atoms replacing hydrogen atoms in the phenylglycyl moiety, resulting in a molecular formula of C₂₃H₁₆D₅ClN₄O₅S and a molecular weight of 505.99 g/mol [2]. As a deuterated internal standard, it is primarily employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to correct for matrix effects and ionization variability, thereby enabling precise and accurate quantification of cefaclor and its related impurities in complex biological matrices [3].

Why D-Phenylglycyl Cefaclor-d5 Is Essential


Generic substitution with unlabeled D-Phenylglycyl Cefaclor or alternative structural analog internal standards is inadequate for robust LC-MS/MS quantification of cefaclor. Unlabeled compounds co-elute with the target analyte, making it impossible to distinguish between the internal standard and the analyte during mass spectrometric detection [1]. Structural analog internal standards, which differ in chemical structure rather than just isotopic composition, often exhibit distinct chromatographic retention times, extraction efficiencies, and ionization responses, leading to systematic errors in quantification that are not fully compensated for during data processing [2]. In contrast, the deuterium labeling in D-Phenylglycyl Cefaclor-d5 ensures near-identical physicochemical behavior while providing a +5 Da mass shift, enabling unequivocal differentiation and co-elution with the analyte. This fundamental property is critical for correcting for matrix effects and achieving the analytical precision required for pharmacokinetic studies and regulatory impurity profiling [3].

D-Phenylglycyl Cefaclor-d5 Performance Metrics


Isotopic Enrichment and Mass Shift

D-Phenylglycyl Cefaclor-d5 provides a +5.04 Da mass shift relative to the unlabeled D-Phenylglycyl Cefaclor, allowing complete baseline separation in the mass analyzer and eliminating cross-talk interference . The isotopic enrichment of ≥98% deuterium incorporation (actual lot-specific value: 99.2%) ensures that the internal standard signal is minimally contaminated by the natural isotopic abundance of the unlabeled compound, which is critical for maintaining linearity and accuracy at low analyte concentrations .

LC-MS/MS Stable Isotope Labeling Internal Standard

Validated Method for Cefaclor Quantification

A validated LC-ESI-MS/MS method using D-Phenylglycyl Cefaclor-d5 as the internal standard achieved intra- and inter-assay precision (%RSD) of ≤8.5% and accuracy (%RE) of -4.2% to 6.1% across the calibration range of 20–10,000 ng/mL for cefaclor in human plasma [1]. These validation parameters meet the acceptance criteria outlined in the FDA Bioanalytical Method Validation Guidance, demonstrating the internal standard's effectiveness in compensating for sample preparation and ionization variability.

Bioanalysis Method Validation Pharmacokinetics

Matrix Effect Compensation

The use of D-Phenylglycyl Cefaclor-d5 effectively compensated for matrix effects in human plasma, with the method showing consistent recovery (85.6–96.3%) and no significant ion suppression or enhancement across six different plasma lots [1]. The deuterated internal standard co-elutes with cefaclor (retention time difference <0.05 min), ensuring that both compounds experience identical ionization conditions, a property not guaranteed with structural analog internal standards [2].

Matrix Effect Ion Suppression LC-MS/MS

Stability and Storage

D-Phenylglycyl Cefaclor-d5 demonstrates stability under recommended storage conditions (-20°C), with no significant degradation observed after 12 months when stored as a solid . The compound remains stable through multiple freeze-thaw cycles and in processed sample extracts at room temperature for at least 24 hours, ensuring robust performance in routine bioanalytical workflows [1].

Stability Reference Standard Quality Control

Cefaclor EP Impurity H Analysis

D-Phenylglycyl Cefaclor (unlabeled) is officially designated as Cefaclor EP Impurity H in the European Pharmacopoeia [1]. The deuterated analog, D-Phenylglycyl Cefaclor-d5, serves as the corresponding stable isotope-labeled internal standard, enabling accurate quantification of this specific impurity in drug substance and drug product batches. The use of a matched deuterated IS for impurity H ensures that the analytical method meets the specificity and accuracy requirements outlined in ICH Q3A guidelines for impurity testing [2].

Impurity Pharmaceutical Analysis ANDA/DMF

D-Phenylglycyl Cefaclor-d5 Applications


Clinical Pharmacokinetic Studies

D-Phenylglycyl Cefaclor-d5 is the optimal internal standard for quantifying cefaclor in human plasma during bioavailability and bioequivalence trials. The validated LC-MS/MS method, with demonstrated accuracy and precision across a wide calibration range (20–10,000 ng/mL), directly supports the generation of pharmacokinetic parameters (Cmax, AUC, T1/2) required by regulatory agencies. Use of this specific deuterated IS minimizes matrix-related variability, ensuring that the data reliably reflects true drug exposure [1].

Pharmaceutical Quality Control

In pharmaceutical manufacturing, D-Phenylglycyl Cefaclor-d5 is used as an internal standard for the quantification of Cefaclor EP Impurity H (unlabeled D-Phenylglycyl Cefaclor) in cefaclor drug substance and finished products. The method's sensitivity (LLOQ 20 ng/mL for cefaclor, extrapolated to impurity levels) allows for accurate determination of this specific impurity at levels well below the ICH Q3A identification threshold, ensuring batch-to-batch consistency and regulatory compliance [2].

Environmental Residue Analysis

The stable isotope-labeled compound is essential for trace-level quantification of cefaclor residues in environmental matrices (e.g., wastewater, soil). Its use as an internal standard compensates for matrix effects inherent to complex environmental samples, enabling reliable assessment of antibiotic persistence and ecological risk. The method's high sensitivity and selectivity facilitate detection in the low ng/L range, supporting environmental monitoring programs .

Method Development and Validation

Analytical chemists developing new LC-MS/MS or UPLC-MS/MS methods for cefaclor rely on D-Phenylglycyl Cefaclor-d5 as a performance benchmark. The compound's well-characterized isotopic purity and co-elution properties allow for rigorous method validation, including assessment of recovery, matrix effects, and carryover, as demonstrated in the 2023 Chen et al. study. This reduces method development time and ensures robustness before transfer to routine QC or clinical laboratories [1].

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